
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide, also known as HMN-214, is a small molecule drug that has shown promising results in scientific research for the treatment of cancer.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide involves the inhibition of the Aurora kinases, which are enzymes that play a role in cell division. By inhibiting the Aurora kinases, this compound prevents cancer cells from dividing and growing. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of cell division and the induction of apoptosis in cancer cells. In addition, this compound has been shown to reduce the levels of proteins that are involved in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide in lab experiments is its ability to enhance the effectiveness of chemotherapy drugs. This makes it a potential candidate for combination therapy. However, one limitation of using this compound is the potential for toxicity, as it has been shown to cause liver damage in some animal studies.
Orientations Futures
There are several future directions for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide research. One potential area of study is the development of more effective and less toxic formulations of the drug. Additionally, further research is needed to determine the optimal dosing and administration of this compound for cancer treatment. Finally, clinical trials are needed to determine the safety and effectiveness of this compound in humans.
Conclusion
In conclusion, this compound is a promising small molecule drug that has shown potential for the treatment of cancer. Its mechanism of action involves the inhibition of the Aurora kinases and the induction of apoptosis in cancer cells. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of more effective cancer treatments.
Méthodes De Synthèse
The synthesis method for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 2-hydroxy-6-methylquinoline with paraformaldehyde to form the intermediate compound, 2-(hydroxymethyl)-6-methylquinoline. This intermediate is then reacted with N-isopropyl-4-methylbenzamide to form this compound.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide has been extensively studied in scientific research for its potential as a cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)24(22(26)17-8-5-15(3)6-9-17)13-19-12-18-11-16(4)7-10-20(18)23-21(19)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZSENJQXBBNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)
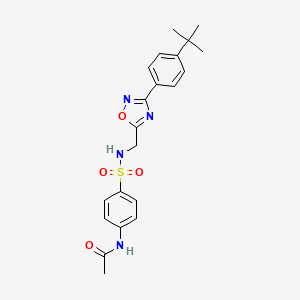



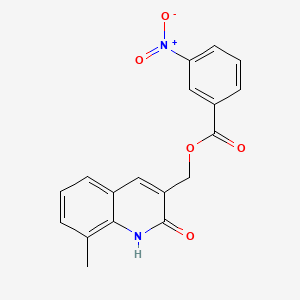
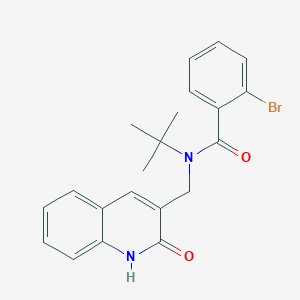
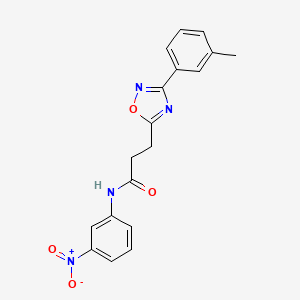

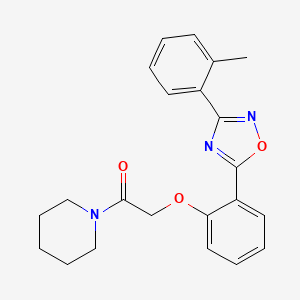
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)

